2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of aromatic, sulfonyl, and thiazole groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a 2-aminothiazole derivative with a suitable aldehyde or ketone.
Acetamide Formation: The final step involves the acylation of the sulfonylated thiazole with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide: can be compared with other sulfonyl and thiazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
2-((4-methoxyphenyl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide, known by its CAS number 941907-95-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing key information.
Chemical Structure and Properties
The molecular formula of the compound is C17H15N3O4S2, with a molecular weight of 389.5 g/mol. Its structure features a thiazole moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that compounds containing thiazole and related functionalities exhibit diverse biological activities. The following sections detail specific activities associated with this compound.
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. In one study, thiazole-containing compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MDA-MB-231 | 12.5 |
Reference Drug (Doxorubicin) | MDA-MB-231 | 10.0 |
The presence of electron-donating groups, such as the methoxy group, enhances the activity of these compounds by improving their interaction with cellular targets .
Antimicrobial Activity
Thiazole derivatives also exhibit promising antimicrobial properties. In a comparative study, several thiazole-based compounds were tested for their antibacterial efficacy:
Compound | Microorganism | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 31.25 |
Standard Drug (Ampicillin) | Staphylococcus aureus | 16.0 |
The compound showed significant inhibition against Gram-positive bacteria, indicating its potential as an antibacterial agent .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain carbonic anhydrases (CA IX), which are implicated in tumor growth and metastasis.
- Apoptosis Induction : Studies revealed that the compound can induce apoptosis in cancer cell lines, evidenced by increased annexin V-FITC positivity in treated cells compared to controls .
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
- Anticonvulsant Activity : A thiazole derivative similar to the compound under review exhibited notable anticonvulsant properties in animal models, suggesting potential for neurological applications .
- Combination Therapy : Research has indicated that combining thiazole derivatives with existing chemotherapeutics may enhance overall efficacy and reduce resistance in cancer treatments .
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-24-12-5-7-13(8-6-12)26(22,23)11-16(21)20-17-19-15(10-25-17)14-4-2-3-9-18-14/h2-10H,11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSNZXOVXPCPLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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